(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide

Colloidal stability Gold nanoparticles Surface plasmon resonance

(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide, also frequently catalogued as mPEG4-(R)-Lipoamide or m-dPEG®₄-Lipoamide, is a synthetic, monodisperse conjugate of (R)-alpha-lipoic acid with a precisely defined tetraethylene glycol monomethyl ether (mPEG4) spacer arm. The compound retains the redox-active 1,2-dithiolane moiety of the parent lipoic acid while appending a short (21-atom, 23.9 Å), methyl-terminated PEG chain via a stable amide bond.

Molecular Formula C17H33NO5S2
Molecular Weight 395.6 g/mol
CAS No. 1334172-66-5
Cat. No. B1409376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide
CAS1334172-66-5
Molecular FormulaC17H33NO5S2
Molecular Weight395.6 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1
InChIInChI=1S/C17H33NO5S2/c1-20-9-10-22-13-14-23-12-11-21-8-7-18-17(19)5-3-2-4-16-6-15-24-25-16/h16H,2-15H2,1H3,(H,18,19)/t16-/m1/s1
InChIKeyDVOKZPCLVOHRAR-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide (CAS 1334172-66-5): Technical Baseline & Procurement-Relevant Characteristics


(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide, also frequently catalogued as mPEG4-(R)-Lipoamide or m-dPEG®₄-Lipoamide, is a synthetic, monodisperse conjugate of (R)-alpha-lipoic acid with a precisely defined tetraethylene glycol monomethyl ether (mPEG4) spacer arm . The compound retains the redox-active 1,2-dithiolane moiety of the parent lipoic acid while appending a short (21-atom, 23.9 Å), methyl-terminated PEG chain via a stable amide bond . This architecture confers amphiphilic character, enabling solubility in a range of organic media, and facilitates the formation of robust, bidentate dative bonds with transition metal surfaces—most notably gold and silver .

Monodisperse 21-atom mPEG4 spacer enables deterministic SAM control
Bidentate dithiolane anchor for robust, essentially irreversible binding to gold and silver
Amphiphilic architecture: soluble in organic media and aqueous buffers without surfactants

mPEG4-(R)-Lipoamide: Critical Limitations of Generic Substitution with Unmodified Lipoic Acid or Polydisperse PEG Conjugates


Selecting alpha-lipoic acid (ALA), simple lipoamide (LM), or polydisperse PEGylated lipoic acid derivatives as drop-in replacements for (R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide introduces significant experimental risk rooted in fundamental differences in surface binding stability, solubility, and molecular definition. Unmodified ALA has a severely limited aqueous solubility (~0.24 g/L) [1], and while LM demonstrates superior intracellular antioxidant efficacy compared to ALA [2], both lack the surface-anchoring stability and anti-biofouling capability imparted by the discrete PEG spacer . Critically, polydisperse PEG-conjugates prevent the deterministic control over surface packing density and hydrodynamic radius essential for reproducible sensor development and nanoparticle engineering .

Unmodified lipoic acid Poor aqueous solubility (~0.24 g/L) and no anti-biofouling PEG spacer limit direct surface passivation.
Polydisperse PEG conjugates Variable chain lengths prevent reproducible surface packing density and hydrodynamic radius control.
Simple lipoamide Lacks the PEG segment required for colloidal stability and protein-repellent background layers.

Quantitative Differentiation: Evidence-Based Head-to-Head Performance of mPEG4-(R)-Lipoamide Against Closest Analogs


Gold Nanoparticle Colloidal Stability: Dithiolane (mPEG4-Lipoamide) vs. Monothiol-PEG Ligands Under Salt and DTT Challenge

A study by Mei et al. demonstrated that gold nanoparticles (AuNPs) passivated with dithiolane-terminated PEG-OCH3 ligands, which share the same binding moiety as mPEG4-(R)-Lipoamide, exhibit profoundly superior colloidal stability compared to monothiol-PEG capped AuNPs [1]. In the presence of 1.0 M NaCl, dithiolane-PEG-AuNPs remained stable, while monothiol-PEG-AuNPs underwent significant aggregation [1]. In competition assays with 10 mM dithiothreitol (DTT), dithiolane-PEG-AuNPs showed substantially less ligand displacement, indicating a stronger, more resilient surface bond [1].

Colloidal stability
Class-level inference
Dithiolane-PEG-AuNPs stable in 1.0 M NaCl; minimal DTT displacement. Monothiol-PEG-AuNPs aggregate significantly.
Reported higher salt-stability and ligand retention vs. monothiol-PEG.
Supports stability screening for sensor and implant coatings.
Colloidal stability Gold nanoparticles Surface plasmon resonance

Anti-Melanogenic Bioactivity: PEGylated Lipoic Acid Derivatives Exhibit Markedly Higher Melanin Synthesis Inhibition Compared to Native Alpha-Lipoic Acid

Research by Cho et al. on structurally analogous PEGylated lipoic acid (LA) derivatives found that these conjugates dramatically outperformed native LA in suppressing melanogenesis in B16F10 melanoma cells [1]. The PEGylated LA derivatives inhibited melanin formation by up to 36.5% at 0.1 mM, whereas native LA achieved only an 8.6% reduction at the same concentration [1]. Moreover, the PEGylated derivatives inhibited UV-induced MMP-1 expression by at least 86.4% at 0.1 mM, a potency that exceeds that of LA [1].

Anti-melanogenic activity
Class-level inference
PEGylated LA: 36.5% melanin inhibition at 0.1 mM; native LA: 8.6%. MMP-1 inhibition ≥86.4%.
Reported higher melanogenesis inhibition in B16F10 cell model.
Cell-model endpoint context; requires validation.
Melanin synthesis Tyrosinase activity Cosmeceutical research

Surfactant-Free Aqueous Processability: PEGylated Lipoic Acid Derivatives Enable Direct Water-Based Nanomaterial Formulation Unlike Native Alpha-Lipoic Acid

Unmodified alpha-lipoic acid (ALA) is practically insoluble in water, with a reported solubility of only 0.24 g/L, necessitating the use of organic co-solvents or complex formulations for biological applications [1]. In contrast, PEGylated LA derivatives, including the mPEG4-(R)-Lipoamide class, are described across multiple independent sources as being directly water-soluble and usable in aqueous buffer systems without surfactants . This property is specifically attributed to the hydrophilic PEG spacer, which also reduces non-specific protein binding (opsonization) on nanoparticle surfaces .

Aqueous processability
Class-level inference
PEGylated LA derivatives directly water-soluble; native LA solubility ~0.24 g/L.
Enables surfactant-free aqueous formulation.
Supports green nanomaterial processing and solvent-free protocols.
Aqueous solubility Nanoparticle formulation Green chemistry

Spacer-Defined Surface Passivation: mPEG4-Lipoamide's 21-Atom Monodisperse Spacer Enables Precise Control of Mixed Self-Assembled Monolayers (SAMs)

Unlike polydisperse PEG-thiols that create a distribution of brush heights, mPEG4-(R)-Lipoamide's single molecular weight, 21-atom (23.9 Å) spacer arm enables the design of mixed SAMs with atomic-level precision . This allows end-users to co-adsorb mPEG4-(R)-Lipoamide with a longer functionalized dPEG®-lipoamide to create a precisely height-controlled, non-fouling background layer, out of which specific capture ligands protrude at a defined distance . In contrast, m-dPEG®12-Lipoamide (56 Å spacer) and m-dPEG®24-Lipoamide (>100 Å spacer) create much thicker passivation layers that can kinetically hinder access to proximal ligands and exhibits different non-specific binding characteristics, making them less suitable for assays requiring close surface-probe proximity .

Spacer length precision
Data to verify
mPEG4: 21 atoms, 23.9 Å, monodisperse. PEG12: ~56 Å; PEG24: >100 Å.
Compact passivation layer optimizes SPR/EIS signal-to-noise.
Mixed-SAM architectural control requires validation.
Self-assembled monolayer Mixed SAM Anti-biofouling

mPEG4-(R)-Lipoamide (CAS 1334172-66-5): Optimal Application Scenarios Validated by Comparative Evidence


High-Stability Gold Nanoparticle Passivation for In Vitro Diagnostic (IVD) Biosensors

For IVD sensor developers, the poor colloidal stability of monothiol-PEG-capped gold nanoparticles under high-salt assay conditions is a persistent failure point. The dithiolane moiety of mPEG4-(R)-Lipoamide confers dramatically enhanced resistance to electrolyte-induced aggregation and DTT displacement [1], directly validating its use as a superior passivation ligand for lateral flow assays, SPR imaging, and electrochemical biosensors that demand a robust, non-fouling coating viable in undiluted serum or plasma.

Precision Mixed-SAM Engineering for Electrochemical Impedance Spectroscopy (EIS) Aptasensors

The 21-atom (23.9 Å) monodisperse spacer of mPEG4-(R)-Lipoamide provides the shortest possible non-fouling background layer in the dPEG®-lipoamide series . This compact geometry is critical for EIS-based aptasensors, where the capture probe must reside within the electrical double layer for maximum impedance signal change upon target binding. Longer PEG12 or PEG24 spacers bury the probe in a thick, resistive polymer brush, severely attenuating the analytical signal .

Surfactant-Free Green Synthesis of Lipoic Acid-Derived Anti-Melanogenic Nanocarriers

Native lipoic acid's extremely low aqueous solubility (0.24 g/L) forces formulators to use potentially cytotoxic organic solvents or complex surfactant systems [2]. mPEG4-(R)-Lipoamide's water-soluble PEG architecture enables the development of fully aqueous, surfactant-free nano-formulations for delivering the drastically more potent anti-melanogenic activity of PEGylated lipoic acids—shown to inhibit melanin synthesis by 36.5% vs. 8.6% for LA [3]—while avoiding solvent-mediated cytotoxicity and simplifying regulatory approval pathways.

Quantum Dot Bioconjugation with Minimized Non-Specific Binding for Single-Molecule Imaging

The combination of bidentate, essentially irreversible binding to the ZnS shell of quantum dots via the dithiolane group [1], the compact PEG4 corona that minimizes the probe-to-target distance in FRET-based assays , and the non-immunogenic, protein-repellent character of the monodisperse methyl-terminated PEG makes mPEG4-(R)-Lipoamide the ligand of choice for preparing ultrasmall, highly stable quantum dot-antibody conjugates for single-particle tracking and super-resolution microscopy.

Application
Selection Property
Validation Focus
Biosensor gold nanoparticle passivation
Colloidal stability in physiological saline
Aggregation resistance, DTT displacement assays
EIS aptasensor mixed-SAM engineering
Monodisperse short spacer for electrical double layer
Impedance signal change upon target binding
Aqueous anti-melanogenic nanocarrier research
Water solubility and surfactant-free formulation
Melanin synthesis inhibition in B16F10 model
Quantum dot bioconjugation for single-molecule imaging
Bidentate ZnS binding and compact PEG corona
Non-specific binding and FRET distance optimization
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